molecular formula C10H9Cl2NO3 B098083 p-Chloroacetoxy-2-chloroacetanilide CAS No. 17641-10-0

p-Chloroacetoxy-2-chloroacetanilide

Cat. No. B098083
CAS RN: 17641-10-0
M. Wt: 262.09 g/mol
InChI Key: NCHAQEGVLDMYGR-UHFFFAOYSA-N
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Description

p-Chloroacetoxy-2-chloroacetanilide is a chemical compound that is related to the family of acetanilides. Acetanilides are a class of compounds where an acetyl group is substituted onto the nitrogen atom of an aniline derivative. The specific structure of p-Chloroacetoxy-2-chloroacetanilide suggests the presence of chloro groups which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds such as p-hydroxy acetanilides has been achieved through hypervalent iodine-mediated phenolic oxidation . This method is noted for its compatibility with various substituted anilides and results in the formation of stable 1,2-dispirodienones. Although the synthesis of p-Chloroacetoxy-2-chloroacetanilide is not directly described, the methodologies applied to similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to p-Chloroacetoxy-2-chloroacetanilide, such as p-hydroxyacetanilide, has been studied using techniques like neutron diffraction . These studies provide detailed information on the atomic arrangement and the thermal vibrations of the molecule's constituents, which can be crucial for understanding the behavior and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of chloroacetanilides has been explored, particularly in the context of halogenation reactions . The study of m- and p-chloroacetanilide with chlorine in acetic acid reveals insights into the rates of chlorination and the influence of substituents on these rates. This information can be extrapolated to understand the reactivity of p-Chloroacetoxy-2-chloroacetanilide in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of p-Chloroacetoxy-2-chloroacetanilide can be inferred from studies on related compounds. For instance, the distribution and excretion of p-chloroacetanilide in different species suggest that the presence of chloro groups can affect the compound's elimination rate and toxicity . Additionally, the solvent used in the synthesis or application of such compounds can significantly influence their toxicity profile.

Scientific Research Applications

Environmental Impact and Remediation Strategies

  • Chloroacetanilides, including compounds like p-Chloroacetoxy-2-chloroacetanilide, are primarily used as pre-emergence herbicides for controlling grasses and weeds. However, their extensive use leads to residues in surface waters, raising concerns about their environmental impact and the need for effective remediation strategies. Studies have focused on understanding the toxicological aspects of these compounds and exploring various remediation technologies, including biological methods and ozone treatment, to address their persistence in the environment and potential carcinogenicity (Mohanty & Jena, 2019).

Interaction with Aquatic Organisms

  • The presence of chloroacetanilides in aquatic environments can significantly affect non-target organisms like algae. Research has demonstrated that these compounds can impair algal reproduction, with varying degrees of effect depending on their concentration and lipophilicity. This finding is crucial for understanding the ecological impact of chloroacetanilide herbicides on aquatic life (Junghans et al., 2003).

Reductive Dechlorination Techniques

  • Reductive dechlorination is a proposed method to enhance the degradation rate of chloroacetanilides in water. Studies involving electrocatalytic reduction have shown promising results in reducing these herbicides and their derivatives, although challenges remain in terms of biodegradability and the formation of less toxic by-products (He et al., 2017).

Water Treatment Methods

  • Due to their poor biodegradability and high water solubility, chloroacetanilides pose a significant risk of water contamination. Heterogeneous photocatalysis using TiO2/UV-A has been investigated for the degradation of these herbicides in water. This method has shown high removal efficiency, though it also suggests the formation of toxic degradation products (Roulová et al., 2022).

Human Health and Safety Concerns

  • The interaction of chloroacetanilide herbicides with human ABC transporter proteins has been studied due to their carcinogenic potential. These interactions can influence drug absorption and pose health risks, highlighting the need for thorough hazard prediction and safety measures (Oosterhuis et al., 2008).

Safety And Hazards

The safety data sheet for 2’-Chloroacetanilide, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water and get medical attention .

properties

IUPAC Name

[4-[(2-chloroacetyl)amino]phenyl] 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c11-5-9(14)13-7-1-3-8(4-2-7)16-10(15)6-12/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHAQEGVLDMYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170131
Record name Acetanilide, 2-chloro-4'-hydroxy-, chloroacetate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Chloroacetoxy-2-chloroacetanilide

CAS RN

17641-10-0
Record name Acetanilide, 2-chloro-4'-hydroxy-, chloroacetate (ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017641100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetanilide, 2-chloro-4'-hydroxy-, chloroacetate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JS Adams Jr, GF Deebel - Journal of Chemical and Engineering …, 1967 - ACS Publications
Awell known methodto characterize carboxylic acids (1) is the preparation of anilides, haloanilides, or toluides by reaction of the acid halide with the corresponding aroma-tic amine. …
Number of citations: 5 pubs.acs.org

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